molecular formula C11H17F2NO B2618069 2-cyclopropyl-N-(4,4-difluorocyclohexyl)acetamide CAS No. 2034461-99-7

2-cyclopropyl-N-(4,4-difluorocyclohexyl)acetamide

Cat. No.: B2618069
CAS No.: 2034461-99-7
M. Wt: 217.26
InChI Key: VIISTQMTAMUFQA-UHFFFAOYSA-N
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Description

2-cyclopropyl-N-(4,4-difluorocyclohexyl)acetamide is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic and industrial applications. This compound is characterized by its unique molecular structure, which includes a cyclopropyl group and a difluorocyclohexyl moiety, contributing to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopropyl-N-(4,4-difluorocyclohexyl)acetamide typically involves multiple steps, starting with the preparation of the cyclopropyl and difluorocyclohexyl intermediates. These intermediates are then coupled through an acetamide linkage. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions that maximize efficiency and minimize waste. This involves the use of large-scale reactors, continuous flow processes, and advanced purification techniques to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

2-cyclopropyl-N-(4,4-difluorocyclohexyl)acetamide undergoes various chemical reactions, including:

    Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds.

Scientific Research Applications

2-cyclopropyl-N-(4,4-difluorocyclohexyl)acetamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-cyclopropyl-N-(4,4-difluorocyclohexyl)acetamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved are the subject of ongoing research.

Comparison with Similar Compounds

2-cyclopropyl-N-(4,4-difluorocyclohexyl)acetamide can be compared with other similar compounds, such as:

    2-cyclopropyl-N-(4-fluorocyclohexyl)acetamide: This compound has a similar structure but with only one fluorine atom on the cyclohexyl ring, which may result in different chemical and biological properties.

    2-cyclopropyl-N-(4,4-dichlorocyclohexyl)acetamide: This compound has chlorine atoms instead of fluorine, which can significantly alter its reactivity and interactions with biological targets.

Properties

IUPAC Name

2-cyclopropyl-N-(4,4-difluorocyclohexyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17F2NO/c12-11(13)5-3-9(4-6-11)14-10(15)7-8-1-2-8/h8-9H,1-7H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIISTQMTAMUFQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CC(=O)NC2CCC(CC2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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